molecular formula C13H14N2OS B1274881 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide CAS No. 438194-93-5

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide

Cat. No.: B1274881
CAS No.: 438194-93-5
M. Wt: 246.33 g/mol
InChI Key: CIWIUBJZKACEOO-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Substitution Reactions: The introduction of the amino and carboxamide groups can be achieved through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the carboxamide group can be formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens, alkyl halides, or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites.

    Pathway Modulation: Influencing signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another thiophene derivative with similar biological activities.

    2-Amino-5-methyl-1,3,4-thiadiazole: Shares structural similarities and is used in similar applications.

Uniqueness

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and carboxamide groups enhances its potential as a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-5-9(6-4-7)10-8(2)17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWIUBJZKACEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395401
Record name 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438194-93-5
Record name 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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